(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride
Description
(2R)-2-{[(Pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride is a chiral amino acid derivative featuring a pyridine ring substituted at the 2-position with a methylamino group attached to the α-carbon of propanoic acid. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability. Its molecular structure includes:
- Chiral center: (2R)-configuration at the α-carbon.
- Ionizable groups: Carboxylic acid (-COOH) and amine (-NH-), protonated in the dihydrochloride form.
Properties
Molecular Formula |
C9H14Cl2N2O2 |
|---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
(2R)-2-(pyridin-2-ylmethylamino)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-7(9(12)13)11-6-8-4-2-3-5-10-8;;/h2-5,7,11H,6H2,1H3,(H,12,13);2*1H/t7-;;/m1../s1 |
InChI Key |
HPFZKQQSKIFDGP-XCUBXKJBSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NCC1=CC=CC=N1.Cl.Cl |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=CC=N1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride
The preparation of this compound generally involves two key components:
- Synthesis or procurement of pyridin-2-ylmethylamine (the amine moiety)
- Coupling of this amine with a suitable chiral propanoic acid derivative or precursor
Preparation of Pyridin-2-ylmethylamine Intermediates
The pyridin-2-ylmethylamine fragment is a critical intermediate. Several patented methods describe its synthesis:
Reduction of Pyridine-2-carboxamide Derivatives:
A method involves reduction of 2-carboxamido-pyridine derivatives using lithium aluminum hydride in tetrahydrofuran (THF), followed by workup and chromatographic purification to yield pyridin-2-ylmethylamine derivatives.Use of Cyanohydrin Intermediates:
Alternative routes use cyanohydrin intermediates reacted in basic media with tertiary amines like 1,4-diazabicyclo[2.2.2]octane, followed by reduction with boron hydrides (e.g., sodium cyanoborohydride) to afford the amine.-
- Solvents: THF, methanol
- Bases: tertiary amines such as 1,4-diazabicyclo[2.2.2]octane
- Reducing agents: lithium aluminum hydride, sodium cyanoborohydride
- Temperatures: reflux to ambient, depending on step
Coupling with Chiral Propanoic Acid Derivatives
The amino acid portion is typically introduced by reaction of pyridin-2-ylmethylamine with chiral propanoic acid derivatives or their activated forms:
Direct Amino Acid Coupling:
Reaction of pyridin-2-ylmethylamine with (R)-2-bromopropanoic acid or its esters under controlled conditions to form the amino acid linkage, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt.Chiral Resolution or Use of Enantiopure Precursors:
The (2R) stereochemistry is ensured by starting from enantiopure chiral precursors or by chiral resolution techniques.Salt Formation:
The final compound is isolated as the dihydrochloride salt to improve stability and handling, typically by treatment with hydrochloric acid in an appropriate solvent.
Representative Preparation Method (Summarized)
Research Findings and Considerations
Chirality Control:
Maintaining the (2R) stereochemistry is critical for biological activity; thus, chiral precursors or stereoselective synthesis methods are employed.Purity and Yield:
High purity (>98%) is achievable by chromatographic purification and careful control of reaction conditions, essential for research-grade material.Reaction Medium and Bases:
Use of tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane) and alcohol solvents (methanol, ethanol) is common to facilitate reductive amination and coupling steps.
Data Table: Summary of Key Preparation Parameters
Chemical Reactions Analysis
Conformational Analysis and Stability
Quantum chemical calculations at the MP2/6-31++G**//HF/6-31G** level reveal critical insights into the molecular conformation . Four possible conformations of the core structure were evaluated:
| Conformation | Key Features | Stability |
|---|---|---|
| Conformation 2 | Intramolecular hydrogen bonding, sulfur–oxygen interaction | Most stable |
| Conformations 1, 3, 4 | Electron pair repulsion | Less stable |
The stability of conformation 2 arises from favorable hydrogen bonding and sulfur–oxygen interactions, which minimize steric hindrance and electronic repulsion. This conformational preference is critical for interactions with biological targets, such as muscarinic acetylcholine receptors (mAChRs) .
Reaction Mechanism and Functional Group Transformations
The compound’s reactivity stems from its amino and carboxylic acid groups. For example, in substitution reactions (e.g., nucleophilic aromatic substitution), the pyridine ring’s electron-deficient nature facilitates electrophilic attack. Additionally, the amino group can participate in acylation or alkylation reactions, enabling further functionalization.
Structural Analogues and Comparative Analysis
Several analogues with modified heterocyclic cores are reported, including:
| Analogue | Structural Modification | Impact on Reactivity |
|---|---|---|
| (2R)-2-amino-3-(quinolin-6-yl)propanoic acid | Quinoline ring substitution | Altered receptor binding profiles |
| (2R)-2-amino-3-(5-chloropyridin-2-yl)propanoic acid | Chlorine substitution on pyridine | Enhanced lipophilicity |
These analogues underscore the compound’s versatility in structural optimization for therapeutic applications.
Scientific Research Applications
(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of the target compound with structurally related dihydrochloride salts:
*Estimated based on methyl ester derivative data ; †Calculated by adjusting the methyl ester (C9H14Cl2N2O2, 253.13 g/mol) to a carboxylic acid.
Key Observations:
Thiazole (in ) introduces sulfur, which may enhance lipophilicity or participate in unique binding interactions. Benzimidazole (in ) offers a bicyclic planar structure, favoring π-π stacking interactions. Pyrimidine (in ) contains two nitrogen atoms, increasing polarity and hydrogen-bonding capacity.
Substituent Effects :
- Fluorine in the benzimidazole derivative () improves metabolic stability and electronegativity.
- Methyl groups (e.g., on thiazole in ) may sterically hinder interactions or modulate solubility.
Molecular Weight and Solubility :
- The dihydrochloride salt form in all compounds enhances water solubility.
- Higher molecular weight in benzimidazole derivatives (289.17 g/mol) suggests reduced solubility compared to pyridine/thiazole analogs.
Biological Activity
The compound (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride , also known by its CAS number 1270264-44-2, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride is , with a molecular weight of approximately 232.13 g/mol. The compound features a pyridine ring, which is known for its role in various biological processes.
| Property | Value |
|---|---|
| Molecular Formula | C9H14Cl2N2O2 |
| Molecular Weight | 232.13 g/mol |
| CAS Number | 1270264-44-2 |
| Solubility | Soluble in water |
Research indicates that (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride exhibits several biological activities:
- Antitumor Activity : The compound has shown potential in inhibiting the growth of cancer cells, particularly those resistant to common chemotherapeutics. Its mechanism may involve the modulation of apoptotic pathways and inhibition of cell proliferation .
- Neuroprotective Effects : Studies suggest that this compound could have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It may act by reducing oxidative stress and inflammation in neuronal cells .
- Antimicrobial Properties : Preliminary findings indicate that (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride possesses antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent against infections .
Case Study 1: Antitumor Efficacy
A study conducted on the effects of (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride on resistant cancer cell lines demonstrated significant inhibition of cell growth. The study utilized high-throughput screening methods to evaluate over 30,000 compounds, identifying this compound as a promising candidate for further development in cancer therapy .
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride resulted in notable improvements in cognitive function and reduced markers of neuronal damage. These findings support its potential application in treating conditions such as Alzheimer's disease .
Safety and Toxicity
While the biological activity of (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride is promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further investigations are necessary to establish a comprehensive safety profile .
Table 2: Toxicity Profile
| Parameter | Value |
|---|---|
| Acute Toxicity | Low |
| Chronic Toxicity | Under Investigation |
| Safety Margin | To Be Determined |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride?
- Methodological Answer : The synthesis typically involves three key steps: (1) protection of the amino group in the starting amino acid (e.g., L-alanine) using Boc anhydride; (2) coupling of the Boc-protected amino acid with pyridin-2-ylmethylamine via reagents like HATU or EDC; (3) deprotection of the Boc group using trifluoroacetic acid (TFA), followed by salt formation with hydrochloric acid to yield the dihydrochloride. Ethanol or diethyl ether is often used for precipitation .
- Critical Parameters : Reaction pH, temperature (typically 0–25°C for coupling), and stoichiometric ratios (e.g., 1:1.2 for amine:carboxylic acid) influence yield.
Q. How is the stereochemical integrity of the (2R)-configuration maintained during synthesis?
- Methodological Answer : Chiral purity is preserved by using enantiomerically pure starting materials (e.g., L-alanine) and avoiding racemization-prone conditions (e.g., high heat, strong bases). Monitoring via polarimetry or chiral HPLC is recommended. For example, reports LiOH-mediated hydrolysis at controlled temperatures (≤25°C) to prevent epimerization .
Q. What analytical techniques are used to confirm the structure and purity of the compound?
- Methodological Answer :
- NMR : - and -NMR verify the pyridinylmethyl group (δ ~8.5 ppm for pyridine protons) and propanoic acid backbone.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% as per ).
- Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 253.1 for the free base) .
Advanced Research Questions
Q. How can low yields in the coupling step be optimized?
- Methodological Answer : Low yields often arise from inefficient activation of the carboxylic acid. Strategies include:
- Reagent Selection : Replace EDC with HATU for sterically hindered amines, as HATU generates more reactive uronium intermediates.
- Solvent Optimization : Use DMF or THF instead of dichloromethane to improve solubility.
- Catalysis : Add 1–5 mol% DMAP to accelerate coupling .
Q. How are crystallographic data contradictions resolved for this compound?
- Methodological Answer : X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is critical. For ambiguous electron density maps:
- Twinning Analysis : Use the TWIN command in SHELXL to model twinned crystals.
- Disorder Modeling : Refine occupancy ratios for disordered pyridine or counterion positions. highlights SHELX’s robustness in handling high-resolution or twinned data .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., FFAR1 in ). Pyridine’s π-π stacking and hydrogen bonding with the propanoic acid group are key interaction motifs.
- MD Simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories.
- Pharmacophore Mapping : Identify critical features (e.g., basic amine, pyridine ring) using MOE .
Q. How is the compound’s stability under physiological conditions evaluated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
